molecular formula C15H11NO2 B14060665 2-(1,3-Benzoxazol-2-yl)-1-phenylethanone

2-(1,3-Benzoxazol-2-yl)-1-phenylethanone

Cat. No.: B14060665
M. Wt: 237.25 g/mol
InChI Key: KUIQCYQBUYETLK-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-yl)-1-phenylethanone is a thio-benzoxazole derivative of significant interest in medicinal chemistry and organic synthesis . It serves as a versatile synthetic intermediate, particularly as a precursor for Michael and Knoevenagel reactions, and in the preparation of complex molecules such as acetylenes, allenes, chalcones, and vinyl sulfones . Its core structure features a benzoxazole ring system, a pharmacophore known for its ability to engage in various non-covalent interactions with biological targets, making it a valuable scaffold in drug discovery . Recent research has highlighted the potent in vitro anti-Candida activity of this compound and its structural analogues . Specific derivatives have demonstrated efficacy against reference and clinical isolates of C. albicans, including strains resistant to azoles like fluconazole and itraconazole, with some compounds showing minimum inhibitory concentration (MIC) values as low as 16 µg/mL . The proposed antifungal action is pleiotropic, involving the perturbation of total sterol content in the fungal membrane and the inhibition of endogenous ergosterol synthesis, a mechanism comparable to that of commercially available azoles . From a structural perspective, the compound crystallizes in an orthorhombic system (space group P2₁2₁2₁) . A notable feature of its crystal structure is a short intermolecular C···S contact of 3.4858 (17) Å, which is less than the sum of the van der Waals radii, suggesting significant intermolecular interactions . The crystal packing is further stabilized by zigzag intermolecular C–H···N interactions forming columns along the a-axis, as well as π-π stacking interactions with a centroid-centroid distance of 3.8048 (10) Å . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-yl)-1-phenylethanone

InChI

InChI=1S/C15H11NO2/c17-13(11-6-2-1-3-7-11)10-15-16-12-8-4-5-9-14(12)18-15/h1-9H,10H2

InChI Key

KUIQCYQBUYETLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using 2-Mercaptobenzoxazole and α-Bromoacetophenone

Sodium Carbonate-Mediated Synthesis in Ethanol/Water

A widely reported method involves the reaction of 2-mercaptobenzoxazole with α-bromoacetophenone under alkaline conditions. In this protocol, sodium carbonate (4.5 mmol) is added to a stirred solution of 2-mercaptobenzoxazole (3 mmol) in a 1:1 mixture of ethanol and water (30 mL total). After 30 minutes of stirring at room temperature, α-bromoacetophenone (3 mmol) is introduced, and the reaction proceeds for 1 hour. The product precipitates upon acidification with 1M hydrochloric acid and is purified via recrystallization using petroleum ether. Key advantages of this method include:

  • Short reaction time (1 hour)
  • Ambient temperature conditions
  • High purity confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Mechanistic Insight : The base deprotonates the thiol group of 2-mercaptobenzoxazole, generating a thiolate ion that undergoes nucleophilic substitution at the α-carbon of phenacyl bromide.

Potassium Carbonate-Assisted Synthesis in Dry Acetone

An alternative approach employs anhydrous potassium carbonate in dry acetone under reflux conditions. Equimolar quantities of 2-mercaptobenzoxazole and α-bromoacetophenone are combined with potassium carbonate, and the mixture is refluxed for 12 hours. The product is isolated by filtration and recrystallized from ethanol. This method offers:

  • Enhanced solubility of reactants in acetone
  • Higher yields due to prolonged heating (12 hours)
  • Reduced side reactions from water-sensitive intermediates.
Table 1. Comparison of Key Reaction Parameters
Parameter Sodium Carbonate Method Potassium Carbonate Method
Solvent Ethanol/Water Dry Acetone
Base Sodium Carbonate Potassium Carbonate
Temperature Room Temperature Reflux (~56°C)
Reaction Time 1 hour 12 hours
Recrystallization Petroleum Ether Ethanol

Benzoxazole Ring Formation and Stability Considerations

While the aforementioned methods assume pre-synthesized 2-mercaptobenzoxazole, its preparation is critical to the overall process. 2-Mercaptobenzoxazole is typically derived from o-aminophenol and carbon disulfide under alkaline conditions. For example, treatment of o-aminophenol with carbon disulfide and potassium hydroxide in ethanol yields the thiol precursor via cyclization.

Key Stability Notes :

  • The benzoxazole ring remains intact under both acidic and basic conditions used in subsequent steps.
  • π-π stacking interactions between the benzoxazole and phenyl rings enhance crystallinity, simplifying purification.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 7.86–7.21 ppm (9H, m, aromatic protons) and δ 4.58 ppm (2H, s, CH₂ group).
  • ¹³C NMR : Peaks at 192.1 ppm (ketone carbonyl) and 160.2 ppm (benzoxazole carbonyl).

Melting Point Analysis

The compound exhibits a melting point range of 397–398 K, consistent with its crystalline structure.

Mechanistic Deviations and Byproduct Formation

In cases where stoichiometric imbalances occur, competing reactions may produce:

  • Disulfide Byproducts : From oxidation of excess thiol groups.
  • Elimination Products : Due to dehydration under prolonged heating.

Industrial-Scale Adaptation and Optimization

For large-scale synthesis, continuous flow reactors are recommended to:

  • Minimize reaction time through efficient heat transfer
  • Improve yield by reducing oxidative degradation.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzoxazol-2-yl)-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Various electrophiles or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzoxazole ring .

Scientific Research Applications

2-(1,3-Benzoxazol-2-yl)-1-phenylethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-1-phenylethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Benzoxazole vs. Benzothiazole

Replacing oxygen with sulfur in benzothiazole (e.g., 2-(1,3-benzothiazol-2-ylsulfanyl)-1-phenylethanone) increases lipophilicity and electron-withdrawing effects due to sulfur’s larger atomic size and polarizability. Benzothiazole derivatives are pivotal in synthesizing β-keto-sulfones for organic reactions but show reduced antifungal potency compared to benzoxazoles .

Benzoxazole vs. Benzimidazole

2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone features a benzimidazole ring with a chloro substituent. The additional nitrogen atom in benzimidazole enhances hydrogen-bonding capacity, improving interactions with biological targets. Such derivatives demonstrate anticancer activity, with compound 3c (2-(2-acetyl-1H-benzimidazol-1-yl)-1-phenylethanone) showing efficacy comparable to melphalan against cancer cell lines .

Benzoxazole vs. Triazole/Imidazole

Triazole derivatives (e.g., compound EB in ) exhibit distinct electronic profiles due to their smaller, nitrogen-rich rings. These compounds often display enhanced solubility and metabolic stability.

Table 1: Heterocyclic Ring Comparison

Compound Heterocycle Key Feature Biological Activity MIC/IC₅₀ Reference
2-(1,3-Benzoxazol-2-yl)-1-phenylethanone Benzoxazole O, N heteroatoms Antifungal (C. albicans) MIC = 16 µg/mL
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone Benzothiazole S atom Organic synthesis N/A
2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone Benzimidazole Cl substituent Anticancer IC₅₀ < 10 µM (melanoma)
2-(1H-imidazol-1-yl)-1-phenylethanone Imidazole Small N-heterocycle Kinase inhibition N/A

Substituent Effects

Substituents on the phenyl or heterocyclic rings modulate bioactivity and reactivity:

Halogen Substituents

Bromo or chloro groups (e.g., 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone) enhance antifungal activity by increasing electrophilicity and membrane permeability. Compound 5d (4-bromo derivative) achieves MIC = 16 µg/mL against C. albicans . In contrast, trichlorophenyl derivatives (e.g., 5i, 5k) show reduced efficacy against C. glabrata (%R = 53.0 ± 3.5), highlighting substituent-dependent selectivity .

Sulfanyl vs. Carbonyl Linkers

The sulfanyl group in 2-(1,3-benzoxazol-2-ylsulfanyl)-1-phenylethanone derivatives facilitates redox activity and membrane transport inhibition, as seen in their pleiotropic antifungal mechanisms . Non-sulfanyl analogues, such as 2-(cyclohex-2-en-1-yl)-1-phenylethanone, lack such activity, emphasizing the critical role of the sulfanyl moiety .

Table 2: Substituent Impact on Activity

Compound Substituent Activity Profile Key Finding Reference
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone 4-Br Antifungal MIC = 16 µg/mL (%R = 100)
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2,3,4-trichlorophenyl)ethanone 2,3,4-Cl Antifungal %R = 53.0 ± 3.5 (C. glabrata)
2-(Cyclohex-2-en-1-yl)-1-phenylethanone Cyclohexenyl No significant activity N/A

Antifungal vs. Anticancer Activity

Benzoxazole derivatives primarily target fungal membranes by perturbing sterol biosynthesis and inhibiting efflux pumps (e.g., Rho123 tracker inhibition) . In contrast, benzimidazole derivatives like 3c induce apoptosis in cancer cells via mitochondrial respiration inhibition and DNA intercalation .

Synergy with Commercial Drugs

Benzoxazoles exhibit comparable efficacy to azoles (e.g., fluconazole) by dual mechanisms: ergosterol synthesis blockade and membrane permeabilization, without cross-resistance to amphotericin B . Benzimidazoles, however, show synergy with cisplatin in anticancer regimens .

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